molecular formula C10H8FN3O2 B2865134 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole CAS No. 68019-63-6

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

Cat. No.: B2865134
CAS No.: 68019-63-6
M. Wt: 221.191
InChI Key: LLBADCKDSZVYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is a chemical compound with the molecular formula C10H8FN3O2 It is characterized by the presence of a fluorophenyl group attached to a nitroimidazole ring

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole has several scientific research applications:

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole” are not available, similar compounds have been used in the synthesis of a variety of biologically active molecules . These include chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, and more . This suggests potential future directions in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole typically involves the reaction of 4-fluorobenzyl chloride with 4-nitroimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives.

    Reduction: Aminoimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity compared to other nitroimidazole derivatives. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)5-13-6-10(12-7-13)14(15)16/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBADCKDSZVYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.